molecular formula C16H18O3 B5226144 1-ethoxy-3-(2-phenoxyethoxy)benzene

1-ethoxy-3-(2-phenoxyethoxy)benzene

Cat. No.: B5226144
M. Wt: 258.31 g/mol
InChI Key: CULVWRMJZGITKK-UHFFFAOYSA-N
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Description

1-Ethoxy-3-(2-phenoxyethoxy)benzene is a substituted benzene derivative featuring an ethoxy group at position 1 and a phenoxyethoxy side chain at position 3. The phenoxyethoxy moiety consists of an ethylene glycol ether linkage terminated by a phenyl group, imparting both hydrophobicity and electronic effects. This compound is structurally analogous to intermediates used in pharmaceuticals and agrochemicals due to its ether-based functionalization, which enhances solubility and reactivity in organic syntheses .

Properties

IUPAC Name

1-ethoxy-3-(2-phenoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-2-17-15-9-6-10-16(13-15)19-12-11-18-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULVWRMJZGITKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-3-(2-phenoxyethoxy)benzene typically involves the reaction of 1-ethoxybenzene with 2-phenoxyethanol under specific conditions. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate. In this case, sodium ethoxide can be reacted with 2-phenoxyethanol to form the desired product.

Industrial Production Methods

Industrial production of 1-ethoxy-3-(2-phenoxyethoxy)benzene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-ethoxy-3-(2-phenoxyethoxy)benzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler aromatic ethers or alcohols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of simpler aromatic ethers or alcohols.

Scientific Research Applications

1-ethoxy-3-(2-phenoxyethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-(2-phenoxyethoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its aromatic and ether functionalities. These interactions can lead to changes in molecular pathways and biological activities, making it a valuable compound for research and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-ethoxy-3-(2-phenoxyethoxy)benzene and related compounds:

Compound Molecular Formula Substituents Key Features Potential Applications
1-Ethoxy-3-(2-phenoxyethoxy)benzene C₁₆H₁₈O₃ (inferred) -OCH₂CH₃ (1), -OCH₂CH₂OPh (3) High molecular weight; electron-rich due to ether and phenyl groups. Pharmaceutical intermediates, surfactants
1-(2-Bromoethoxy)-3-methylbenzene C₉H₁₁BrO -OCH₂CH₂Br (1), -CH₃ (3) Bromine substituent enables nucleophilic substitution reactions. Cross-coupling reactions, polymer synthesis
1-(Bromomethyl)-3-(2-fluoroethoxy)benzene C₉H₁₀BrFO -CH₂Br (1), -OCH₂CH₂F (3) Halogenated (Br, F) groups enhance reactivity in medicinal chemistry. Antibacterial agents, fluorinated drug design
1-Carbamimidoyl-3-[3-(2-phenoxyethoxy)phenyl]guanidine C₁₇H₂₀N₄O₂ Guanidine core with phenoxyethoxy side chain High polarity and hydrogen-bonding capacity. Antiviral or anticoagulant intermediates
1-Ethoxy-2-ethylbenzene C₁₀H₁₄O -OCH₂CH₃ (1), -CH₂CH₃ (2) Simple ethoxy-alkyl substitution; lower steric hindrance. Solvent, fragrance precursor

Key Comparative Insights :

Electronic Effects: The ethoxy and phenoxyethoxy groups in the target compound donate electrons via resonance, enhancing aromatic ring reactivity compared to electron-withdrawing groups (e.g., Br in or F in ). This electron density may stabilize intermediates in electrophilic substitution reactions.

In contrast, smaller substituents (e.g., -CH₃ in or -CH₂CH₃ in ) minimize such effects.

Solubility and Hydrophobicity :

  • Ether linkages improve solubility in polar aprotic solvents (e.g., DMSO, THF) compared to purely alkyl-substituted derivatives (e.g., ). However, the phenyl group increases hydrophobicity relative to halogenated analogs ().

Synthetic Routes: The target compound may be synthesized via Williamson ether synthesis, leveraging nucleophilic attack of phenoxyethoxide on a bromo- or tosyl-substituted benzene precursor. This aligns with methods used for 1-(2-bromoethoxy)-3-methylbenzene and other ether derivatives .

Stability Under Electron Impact: Studies on benzene derivatives (e.g., ) reveal that substituents influence fragmentation patterns during electron-stimulated desorption (ESD). The phenoxyethoxy group likely undergoes cleavage at the ether linkage, producing fragments like C₆H₅O⁻ or CH₂CH₂O⁻, whereas halogenated analogs () may release Br⁻ or F⁻ ions.

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